molecular formula C10H18N6O2 B14456564 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-, disemicarbazone CAS No. 73806-30-1

1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-, disemicarbazone

Cat. No.: B14456564
CAS No.: 73806-30-1
M. Wt: 254.29 g/mol
InChI Key: QVGCJDUCQYTUOM-UHFFFAOYSA-N
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Description

1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-, disemicarbazone is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclobutanedione, featuring four methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- can be synthesized through the dimerization of dimethyl ketene. This process involves the dehydrohalogenation of isobutyryl chloride with triethylamine, resulting in the formation of dimethyl ketene, which then dimerizes to form 2,2,4,4-tetramethylcyclobutanedione .

Industrial Production Methods

In industrial settings, the production of 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- typically involves the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of 2,2,4,4-tetramethylcyclobutanediol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- stands out due to its specific arrangement of methyl groups and its potential for diverse applications. Its unique structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

73806-30-1

Molecular Formula

C10H18N6O2

Molecular Weight

254.29 g/mol

IUPAC Name

[[3-(carbamoylhydrazinylidene)-2,2,4,4-tetramethylcyclobutylidene]amino]urea

InChI

InChI=1S/C10H18N6O2/c1-9(2)5(13-15-7(11)17)10(3,4)6(9)14-16-8(12)18/h1-4H3,(H3,11,15,17)(H3,12,16,18)

InChI Key

QVGCJDUCQYTUOM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NNC(=O)N)C(C1=NNC(=O)N)(C)C)C

Origin of Product

United States

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